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Compound of Interest

Compound Name:
2-(Bromomethyl)-4-

chlorothieno[3,2-c]pyridine

Cat. No.: B1289546 Get Quote

CAS Number: 209286-63-5

A Core Moiety for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-
chlorothieno[3,2-c]pyridine, a pivotal heterocyclic building block in modern medicinal

chemistry. Its unique structural features make it a valuable intermediate in the synthesis of

complex pharmaceutical agents, particularly in the development of novel kinase inhibitors.

Chemical and Physical Properties
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a halogenated heterocyclic compound.

The presence of a reactive bromomethyl group and a chlorine atom on the thieno[3,2-c]pyridine

scaffold allows for versatile chemical modifications, making it an ideal starting material for the

synthesis of diverse compound libraries.
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Property Value Source

CAS Number 209286-63-5 [1]

Molecular Formula C₈H₅BrClNS [1]

Molecular Weight 262.55 g/mol [1]

Appearance
Not explicitly stated in search

results

Solubility
Not explicitly stated in search

results

Melting Point
Not explicitly stated in search

results

Boiling Point
Not explicitly stated in search

results

Synthesis and Experimental Protocols
The synthesis of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine typically involves a multi-

step reaction sequence starting from a thienopyridine precursor. While a specific, detailed

experimental protocol for the direct synthesis of this compound was not found in the provided

search results, a general synthetic strategy can be inferred from the synthesis of related

compounds. A plausible synthetic route involves the following key transformations:

Construction of the Thieno[3,2-c]pyridine Core: This is often achieved through cyclization

reactions of appropriately substituted thiophene or pyridine derivatives.

Introduction of the Bromomethyl Group: This is commonly accomplished by the bromination

of a corresponding hydroxymethyl or methyl precursor.

Illustrative Synthetic Pathway
A likely synthetic pathway would start with the corresponding (4-chlorothieno[3,2-c]pyridin-2-

yl)methanol. The conversion of the alcohol to the bromide is a standard organic transformation.
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(4-chlorothieno[3,2-c]pyridin-2-yl)methanol

2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine

Bromination

Brominating Agent
(e.g., PBr3, HBr)
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Caption: Plausible final step in the synthesis of the target compound.

General Experimental Protocol for Bromination of a
Heterocyclic Methanol:

Starting Material: (4-chlorothieno[3,2-c]pyridin-2-yl)methanol.

Reagent: A suitable brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic

acid (HBr).

Solvent: An inert solvent like dichloromethane (DCM) or diethyl ether.

Procedure:

The starting alcohol is dissolved in the chosen solvent and cooled in an ice bath.

The brominating agent is added dropwise to the cooled solution.

The reaction mixture is stirred at a low temperature and then allowed to warm to room

temperature.

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous

solution of sodium bicarbonate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the desired

2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine.

Applications in Drug Discovery and Medicinal
Chemistry
2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a key intermediate in the synthesis of

pharmaceutical compounds, particularly kinase inhibitors.[1] The thieno[3,2-c]pyridine scaffold

is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with

a variety of biological targets.

The reactive bromomethyl group serves as a chemical handle for introducing various

substituents through nucleophilic substitution reactions. This allows for the systematic

exploration of the structure-activity relationship (SAR) of thienopyridine derivatives, leading to

the optimization of their biological activity.

Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling pathways.

Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The

thieno[3,2-c]pyridine core can be elaborated to create potent and selective kinase inhibitors.

2-(Bromomethyl)-4-
chlorothieno[3,2-c]pyridine
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Caption: General workflow for developing kinase inhibitors.
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The development of such inhibitors often involves the synthesis of a library of compounds

where different functional groups are attached to the thieno[3,2-c]pyridine core via the

bromomethyl linker. These compounds are then screened for their ability to inhibit specific

kinases.

Future Perspectives
The versatility of 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine as a synthetic intermediate

ensures its continued importance in drug discovery. Future research will likely focus on:

Development of novel synthetic routes: More efficient and scalable syntheses of this key

intermediate are always of interest.

Exploration of new therapeutic targets: While its application in kinase inhibitor development

is established, the thieno[3,2-c]pyridine scaffold may be effective against other classes of

biological targets.

Combinatorial chemistry: The use of this building block in high-throughput synthesis will

accelerate the discovery of new lead compounds.

In conclusion, 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine is a valuable tool for medicinal

chemists, providing a robust platform for the design and synthesis of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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